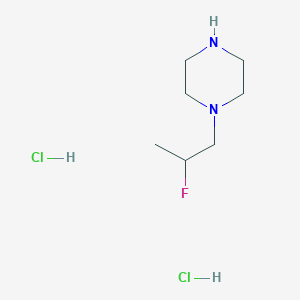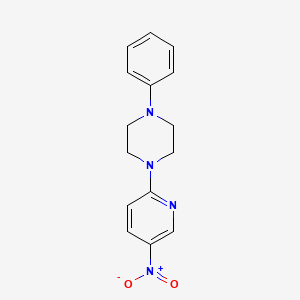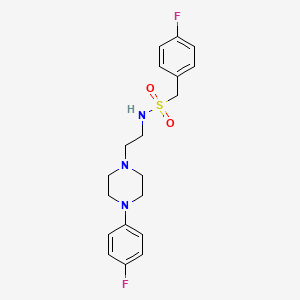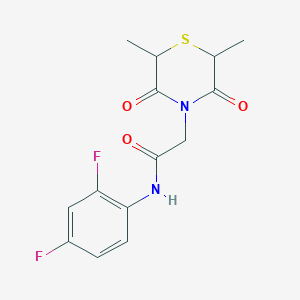
2-(4-Chlorophenoxy)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenoxy)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone, also known as CT-3, is a synthetic compound that belongs to the family of cannabinoids. It was first synthesized in the early 1990s by Dr. Roger Pertwee and his team at the University of Aberdeen. CT-3 is a non-psychoactive compound that has been found to have potential therapeutic applications in the treatment of various diseases.
Applications De Recherche Scientifique
Synthesis and Structural Studies : A compound with a similar structure, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, was synthesized and characterized using different spectroscopic techniques. X-ray diffraction studies confirmed its structure, exhibiting both inter and intramolecular hydrogen bonds and stabilized by various interactions. This study demonstrates the potential of such compounds in material science and chemical synthesis (Karthik et al., 2021).
Biological Activity : Another related study synthesized a series of compounds from 4-hydroxythiophenol, leading to biologically active compounds like 2,4'-bipyridine-5-carbonitriles. These compounds were evaluated for antibacterial and antifungal activities, indicating the potential use of similar compounds in medicinal chemistry (Karabasanagouda et al., 2009).
Photosensitizers in Polymer Degradation : A study on novel additives synthesized by substituting benzophenone groups, including compounds with piperidine groups, explored their use in controlling thermal and photo-oxidation of polyolefins. This research contributes to understanding how similar compounds can be used in enhancing polymer stability and degradation (Acosta et al., 1996).
Antibacterial Activity : Research on 1-(4-(piperidin-1-yl) phenyl) ethanone and its derivatives, synthesized under microwave irradiation, showed that these compounds have significant antibacterial activity. This highlights the potential of similar chlorophenoxy-piperidinyl ethanones in developing new antibacterial agents (Merugu et al., 2010).
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-1-(4-thiophen-3-ylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c18-15-1-3-16(4-2-15)21-11-17(20)19-8-5-13(6-9-19)14-7-10-22-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWQPGHNUFUSHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(4-fluorobenzyl)-3-[(3-methoxybenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole](/img/structure/B2558748.png)

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)pivalamide](/img/structure/B2558752.png)
![N-[2-(4-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B2558755.png)



![N-(4-bromo-2-fluorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2558761.png)
![4-[(4-Tert-butyl-2,6-dimethylphenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B2558764.png)
![3-(2-methoxyethyl)-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2558765.png)